molecular formula C7H5BrF3N B1266074 2-Bromo-6-(trifluoromethyl)aniline CAS No. 58458-13-2

2-Bromo-6-(trifluoromethyl)aniline

Cat. No. B1266074
CAS RN: 58458-13-2
M. Wt: 240.02 g/mol
InChI Key: BQSYRDIUPNIUGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Improved Synthesis Process : A study by Ding Zhi-yuan (2011) describes an improved synthesis process for a similar compound, 2,6-dibromo-4-trifluoromethoxy aniline, using brominating agents and achieving a high yield and purity of the product (Ding Zhi-yuan, 2011).
  • Visible-Light-Induced Fluoroalkylation : Jingjing Kong et al. (2017) developed a method for preparing 2-bromo-1, 1, 2, 2-tetrafluoroethyl arenes from anilines, indicating a potential pathway for synthesizing related compounds (Jingjing Kong et al., 2017).

Molecular Structure Analysis

  • Vibrational Analysis and Structure : B. Revathi et al. (2017) conducted a combined experimental and theoretical vibrational analysis of similar trifluoromethyl aniline compounds, which can provide insights into the molecular structure of 2-Bromo-6-(trifluoromethyl)aniline (B. Revathi et al., 2017).

Chemical Reactions and Properties

  • Reactivity with Electrophiles : The study by Shiori Tsukagoshi et al. (2013) on 2,4,6-tri-tert-butylanilide showed how anilide enolates react with electrophiles, which might be relevant for understanding the reactivity of 2-Bromo-6-(trifluoromethyl)aniline (Shiori Tsukagoshi et al., 2013).

Physical Properties Analysis

  • Vibrational Spectroscopic Studies : S. Ramalingam et al. (2010) conducted FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methyl aniline, providing valuable data on the vibrational aspects of brominated anilines (S. Ramalingam et al., 2010).

Chemical Properties Analysis

  • Transition Metal-Free Synthesis : M. Staudt et al. (2022) discussed a metal-free method for synthesizing similar anilines, which can offer insight into the chemical properties of 2-Bromo-6-(trifluoromethyl)aniline (M. Staudt et al., 2022).

Scientific Research Applications

Vibrational Analysis and Material Properties

2-Bromo-6-(trifluoromethyl)aniline and similar compounds have been studied for their vibrational properties using techniques like Fourier Transform-Infrared and Fourier Transform-Raman. These studies help in understanding the structure and vibrational spectra of these molecules, which can be crucial in the development of new materials, especially in the field of nonlinear optics (NLO). The studies also delve into hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential (MEP) surface analysis, and thermodynamic functions (Revathi et al., 2017).

Synthesis and Chemical Transformations

2-Bromo-6-(trifluoromethyl)aniline is involved in various synthetic pathways for creating complex organic compounds. For instance, it is used in the acid-catalyzed cyclization-condensation processes to form quinolinones, which have applications in pharmaceuticals and agrochemicals. These compounds also demonstrate the potential for further chemical transformations, such as halogen/metal exchange reactions, offering a pathway to produce functionally diverse products (Marull & Schlosser, 2003).

Photocatalytic Applications

The use of 2-Bromo-6-(trifluoromethyl)aniline in photocatalytic applications is also notable. It acts as a precursor in reactions under blue LED irradiation for the preparation of fluoroalkylated aromatic compounds. These processes are efficient and allow for the easy transformation of the product into various other functional molecules, demonstrating its versatility in synthetic chemistry (Kong et al., 2017).

Transition Metal-Free Synthesis

Innovative methods have been developed for the synthesis of substituted anilines like 2-Bromo-6-(trifluoromethyl)aniline, using transition metal-free approaches. These methods have shown to be effective for creating anilines with complex substitution patterns, which are otherwise difficult to access through traditional methods. Such advancements in synthetic techniques are crucial for developing more sustainable and efficient chemical processes (Staudt, Cetin & Bunch, 2022).

Spectroscopic Investigations

Studies on the spectroscopic properties of compounds similar to 2-Bromo-6-(trifluoromethyl)aniline, such as 2-bromo-4-methylaniline, have been conducted to understand their molecular geometry and vibrational frequencies. These investigations provide insights into the effects of different substituents on the benzene ring and help in the development of new substituted aniline compounds (Ramalingam et al., 2010).

Safety And Hazards

“2-Bromo-6-(trifluoromethyl)aniline” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Currently, the major use of “2-Bromo-6-(trifluoromethyl)aniline” derivatives is in the protection of crops from pests. Several of its derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of “2-Bromo-6-(trifluoromethyl)aniline” will be discovered in the future .

properties

IUPAC Name

2-bromo-6-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N/c8-5-3-1-2-4(6(5)12)7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSYRDIUPNIUGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00207158
Record name 2-Bromo-6-(trifluoromethyl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(trifluoromethyl)aniline

CAS RN

58458-13-2
Record name 2-Bromo-6-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-(trifluoromethyl)aniline
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Record name 2-Bromo-6-(trifluoromethyl)aniline
Source EPA DSSTox
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Record name 2-bromo-6-(trifluoromethyl)aniline
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Synthesis routes and methods I

Procedure details

Name
CC(=O)Nc1c(Br)cccc1C(F)(F)F
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Synthesis routes and methods II

Procedure details

2'-Bromo-6'-trifluoromethylacetanilide in 50% aqueous sulfuric acid is warmed on a steam bath for 2 hours, then refluxed for 1 hour. Cooling and dilution with water gives 2-bromo-6-trifluoromethylaniline.
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2'-Bromo-6'-trifluoromethylacetanilide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GL Grunewald, VM Paradkar… - The Journal of …, 1983 - ACS Publications
The synthesis of 5-, 6-, 7-, and 8-(trifluoromethyl) benzonorbornen-2-yl alcohols 6a-9a (exo) and lla-14a (endo) and an examination of the stereospecificity of the conversion to amines …
Number of citations: 2 pubs.acs.org
M Madaiah, MK Prashanth, HD Revanasiddappa - Tetrahedron Letters, 2013 - Elsevier
Various difluoropyridoindoles were synthesized via a palladium-catalyzed intramolecular Heck reaction as a key step. Thus, ortho-bromoanilines and difluoropiperidinone were treated …
Number of citations: 22 www.sciencedirect.com

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